molecular formula C7H4N2S B3054152 2H-Benzimidazole-2-thione CAS No. 58536-70-2

2H-Benzimidazole-2-thione

Cat. No. B3054152
CAS RN: 58536-70-2
M. Wt: 148.19 g/mol
InChI Key: FHXXWAWFWPVOAX-UHFFFAOYSA-N
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Description

2H-Benzimidazole-2-thione is a chemical compound with the molecular formula C7H4N2S . It is also known by other names such as 2H-1,3-benzodiazole-2-thione, 2H-Benzimidazol-2-thion, and 2-Mercapto Benzimidazole . The average mass of this compound is 148.185 Da .


Synthesis Analysis

Benzimidazole-2-thione derivatives have been synthesized using a reaction between the macrocyclic aminal and various nucleophiles in the presence of carbon disulfide . The chemical structure of the synthesized product was characterized by Infra Red, 1H-NMR, 13C-NMR, and Mass spectroscopy . Furthermore, the molecular structures were confirmed by X-ray single crystallography .


Molecular Structure Analysis

The molecular structure of 2H-Benzimidazole-2-thione has been determined using various spectroscopic techniques . The structure is characterized by a benzimidazole core with a thione group attached .


Chemical Reactions Analysis

Benzimidazole-2-thione derivatives have been synthesized through alkylation reactions . These reactions involve the use of alkylated, benzylated, and bromoalkylated benzimidazole-thione that intramolecularly heterocyclized to 3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole .


Physical And Chemical Properties Analysis

2H-Benzimidazole-2-thione is a compound with a molecular formula of C7H4N2S . It has an average mass of 148.185 Da and a monoisotopic mass of 148.009521 Da .

Scientific Research Applications

Antimicrobial Applications

2H-Benzimidazole-2-thione derivatives have been studied for their antimicrobial properties. Abdel-Motaal, Almohawes, and Tantawy (2020) synthesized benzimidazoles incorporating biologically active heterocycles and evaluated them for antimicrobial activity against various bacteria and fungi. They found that some derivatives, particularly 2-(2-(1-(1H-benzo[d]imidazol-2-yl)ethylidene)hydrazineyl)-5-(furan-2-yl)-1,3,4-thiadiazole, showed potent inhibitory activity against all tested bacteria (Abdel-Motaal, Almohawes, & Tantawy, 2020).

Anti-Inflammatory Activity

Ganji and Agrawal (2020) explored the anti-inflammatory activity of benzimidazole-2-thione derivatives. They synthesized compounds through a multi-step process and evaluated their anti-inflammatory activity in a rat paw edema model. Their molecular docking experiments indicated non-selective interactions with the cox-2 enzyme, which were consistent with their in vivo anti-inflammatory activities (Ganji & Agrawal, 2020).

Structural Analysis and Synthesis

Proj, Sosič, and Gobec (2019) studied the structural analysis of benzimidazole-2-thione derivatives. They synthesized and characterized a set of benzimidazole-2-thiones with different positions of a chlorine atom on the ring, using NOESY and 13C NMR spectroscopy (Proj, Sosič, & Gobec, 2019).

Antioxidant Properties

Anastassova et al. (2018) synthesized a new series of N,N′-disubstituted benzimidazole-2-thione derivatives and evaluated their antioxidant properties. They found that some derivatives exhibited significant cytoprotective and antioxidant effects, comparable to those of quercetin (Anastassova et al., 2018).

Pharmaceutical Applications

Research by Kruse et al. (1987) demonstrated the pharmaceutical potential of 1-Aralkylimidazole-2-thiones, including benzimidazole-2-thione derivatives, as multisubstrate inhibitors of dopamine beta-hydroxylase. This property suggests potential use in treating conditions like hypertension (Kruse et al., 1987).

Mechanism of Action

While the specific mechanism of action for 2H-Benzimidazole-2-thione is not mentioned in the retrieved papers, benzimidazole derivatives have been known to act by uncoupling oxidative phosphorylation in flukes, inhibiting the fumarate reductase enzyme, and impairing glucose uptake, decreasing ATP synthesis and killing the parasite .

Safety and Hazards

2H-Benzimidazole-2-thione is considered hazardous by the OSHA Hazard Communication Standard . It is harmful if ingested or inhaled and may cause an allergic skin reaction . It may damage fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

In the search for new bioactive compounds, a methodology based on combining two molecules with biological properties into a new hybrid molecule has been used to design and synthesize a series of indole derivatives bearing imidazole, benzothiazole-2-thione, or benzoxazole-2-thione moieties at the C-3 position . The results indicate that indole-imidazole derivatives with alkyl substituent exhibit an excellent cytoprotective effect against AAPH-induced oxidative hemolysis and act as effective ferrous ion chelating agents .

properties

IUPAC Name

benzimidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2S/c10-7-8-5-3-1-2-4-6(5)9-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHXXWAWFWPVOAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=S)N=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40626001
Record name 2H-Benzimidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

58536-70-2
Record name 2H-Benzimidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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